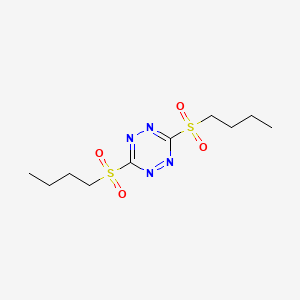
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is a synthetic organic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and chemical biology. The presence of butane-1-sulfonyl groups in this compound may impart specific reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Butane-1-sulfonyl Groups: The butane-1-sulfonyl groups can be introduced through sulfonylation reactions using butane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For labeling and imaging studies due to its unique reactivity.
Medicine: Potential use in drug development or as a diagnostic tool.
Industry: In the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity may be attributed to the presence of the tetrazine core and sulfonyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(phenylsulfonyl)-1,2,4,5-tetrazine: Similar structure with phenylsulfonyl groups instead of butane-1-sulfonyl groups.
3,6-Di(methylsulfonyl)-1,2,4,5-tetrazine: Similar structure with methylsulfonyl groups.
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart specific reactivity and stability characteristics compared to other similar compounds. This uniqueness can influence its applications and effectiveness in various fields.
Properties
CAS No. |
832112-53-5 |
|---|---|
Molecular Formula |
C10H18N4O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,6-bis(butylsulfonyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
JALZXHKNUHPBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















